(2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid is a complex organic compound that belongs to the class of furo[3,4-b]pyrroles. This compound is characterized by its hexahydro structure and the presence of a tert-butoxycarbonyl group, which is a common protecting group in organic synthesis. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butoxycarbonyl group through a reaction with tert-butyl chloroformate. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The compound may also interact with enzymes or receptors in biological systems, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar protecting group chemistry.
2-Pyrrolidone: A simpler lactam structure that shares some chemical properties with the furo[3,4-b]pyrrole scaffold.
Carbonyl Compounds: Including aldehydes, ketones, and carboxylic acids, which undergo similar types of chemical reactions.
Uniqueness
The uniqueness of (2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid lies in its hexahydro structure and the presence of the furo[3,4-b]pyrrole ring system. This combination of features provides distinct chemical reactivity and potential biological activity, setting it apart from simpler compounds.
Properties
Molecular Formula |
C12H19NO5 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(2R,3aS,6aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(14)15)4-7-5-17-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1 |
InChI Key |
GRHKEJWNSMHSTJ-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C[C@H]2[C@@H]1COC2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1COC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.